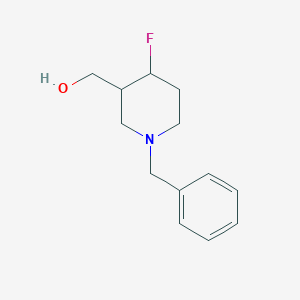

(1-Benzyl-4-fluoropiperidin-3-YL)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-benzyl-4-fluoropiperidin-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSIMSUGLBODCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1F)CO)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1-Benzyl-4-fluoropiperidin-3-YL)methanol CAS number

An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Significance

This compound is a heterocyclic organic compound featuring a piperidine core. The strategic placement of a benzyl group on the nitrogen, a fluorine atom at the 4-position, and a hydroxymethyl group at the 3-position makes it a valuable and versatile building block for the synthesis of complex molecular architectures.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one highly sought after in drug discovery programs.[1]

Physicochemical Properties

The properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1356338-80-1 | [2][3][4] |

| Molecular Formula | C₁₃H₁₈FNO | [2] |

| Molecular Weight | 223.2865 | [2] |

| Purity | ≥95% | [2][3] |

| Appearance | Typically a solid or oil | Generic |

| Solubility | Soluble in common organic solvents like Dichloromethane and Methanol | [5] |

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available piperidone precursor, which undergoes sequential benzylation, fluorination, and reduction.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Benzylation of 4-Piperidone The synthesis begins with the protection of the piperidine nitrogen with a benzyl group. This is a standard and robust transformation.

-

Rationale: The benzyl group is a stable protecting group that can be removed later via hydrogenolysis if necessary. Its installation is typically high-yielding. N-benzyl-4-piperidone is a crucial intermediate for many piperidine-based pharmaceuticals.[6]

-

Protocol:

-

To a solution of 4-piperidone hydrochloride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

-

Add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 65°C and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzyl-4-piperidone.[7]

-

Step 2: Asymmetric Fluorination This critical step introduces the fluorine atom stereoselectively. Modern organocatalytic methods are preferred for their high efficiency and enantioselectivity.

-

Rationale: Enantioselective fluorination using a chiral catalyst, such as a modified cinchona alkaloid, allows for the precise installation of the fluorine atom. This is crucial as the stereochemistry of fluorine can dramatically impact biological activity.[1]

-

Protocol:

-

Dissolve 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent like dichloromethane (DCM).

-

Add a modified cinchona alkaloid catalyst (e.g., a derivative of quinine or quinidine, 0.1 eq).

-

Cool the mixture to 0°C and add N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) portion-wise.

-

Allow the reaction to stir at 0°C to room temperature for 24-48 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, dry, and concentrate. Purify via silica gel chromatography to isolate the desired 1-benzyl-3-fluoro-4-piperidone.

-

Step 3: Stereoselective Reduction of the Ketone The final step involves the reduction of the ketone to the primary alcohol.

-

Rationale: The choice of reducing agent can influence the stereochemical outcome. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, typically leading to the thermodynamically favored product. For more challenging reductions, lithium aluminium hydride (LiAlH₄) can be employed.[8]

-

Protocol:

-

Dissolve the fluorinated ketone intermediate (1.0 eq) in methanol or tetrahydrofuran (THF) at 0°C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) slowly in portions.

-

Stir the reaction for 1-2 hours at 0°C, then allow it to warm to room temperature.

-

Monitor for completion by TLC.

-

Carefully quench the reaction by adding water or a dilute acid solution.

-

Extract the product with an organic solvent, dry the combined extracts, and concentrate to yield the crude product.

-

Step 4: Purification Final purification is achieved through standard laboratory techniques.

-

Rationale: Column chromatography is essential to remove any unreacted starting materials, byproducts, and diastereomers, ensuring a high purity (≥95%) of the final compound.

-

Protocol:

-

Load the crude product onto a silica gel column.

-

Elute with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, purity, and structure of the synthesized compound.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the benzyl aromatic protons (7.2-7.4 ppm), benzylic CH₂ (approx. 3.5 ppm), hydroxymethyl CH₂OH (approx. 3.6-3.8 ppm), and complex multiplets for the piperidine ring protons. The proton adjacent to the fluorine will show characteristic splitting (JH-F). |

| ¹³C NMR | Aromatic carbons (127-140 ppm), benzylic carbon (~63 ppm), hydroxymethyl carbon (~65 ppm), and piperidine carbons, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant (¹JC-F). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 224.14. |

| HPLC | A single major peak indicating ≥95% purity. |

General Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the unique combination of its structural features.

-

Scaffold for Novel Therapeutics: The fluoropiperidine moiety is a key component in the design of novel drugs. The fluorine atom can block sites of metabolism, increasing the drug's half-life, and can also form favorable interactions (e.g., hydrogen bonds) with target proteins, enhancing potency.

-

Intermediate for Complex Syntheses: This compound serves as a versatile starting point. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like amines or halides, enabling its incorporation into a wide range of target molecules.[8]

-

Probing Structure-Activity Relationships (SAR): In a drug development campaign, replacing a non-fluorinated piperidine analog with this compound allows researchers to systematically probe the effect of fluorination on biological activity, providing critical SAR data. Piperidine derivatives are widely used in the synthesis of medicines for various conditions, including cancer.[9]

Role in the Drug Discovery Pipeline

Caption: The role of the title compound as a building block in a typical drug discovery pipeline.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its hydrochloride salt.[10]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10] Keep away from sources of ignition.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[11]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor if you feel unwell.[11]

-

References

-

(1-benzyl-4-fluoropiperidin-3-yl) Methanol | National Analytical Corporation. [Link]

-

trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | AdooQ BioScience. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible MAGL inhibitors | Usiena AIR. [Link]

- Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)

-

Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry | PubMed. [Link]

- Optical resolution of (1-benzyl-4-methylpiperidin-3-yl)

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide | Semantic Scholar. [Link]

-

(1-BENZYLPIPERIDIN-4-YL)METHANOL | precisionFDA. [Link]

- Preparation method of N-benzyl-4-piperidone | Google P

-

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide | MDPI. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase | PubMed Central. [Link]

Sources

- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. 1356338-80-1|this compound|BLD Pharm [bldpharm.com]

- 5. alfachemic.com [alfachemic.com]

- 6. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 7. smolecule.com [smolecule.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzyl-4-fluoropiperidin-3-YL)methanol is a fluorinated piperidine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a benzyl-protected amine, a piperidine core, and a fluorine substituent, make it a valuable building block for the synthesis of novel therapeutic agents. The presence of fluorine can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, offering advantages in drug design. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and key technical data for this compound, serving as a vital resource for researchers in the field.

Chemical Identity and Physicochemical Properties

This compound is a distinct chemical entity with the following identifiers:

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 1356338-80-1 | [1] |

| Molecular Formula | C₁₃H₁₈FNO | [2][3] |

| Molecular Weight | 223.29 g/mol | [1][2] |

| Purity | ≥95% (Commercially available) | [1][3] |

Chemical Structure:

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol (Proposed):

This protocol is a conceptual outline based on similar syntheses. Researchers should optimize conditions based on their specific starting materials and laboratory capabilities.

Step 1: N-Benzylation of a suitable piperidine precursor.

-

Dissolve the chosen piperidine precursor in a suitable solvent such as acetonitrile or DMF.

-

Add a base, for example, potassium carbonate, to the solution.

-

Introduce benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture and monitor for completion using TLC or LC-MS.

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the N-benzylated intermediate.

Step 2: Electrophilic Fluorination.

-

The N-benzylated piperidine intermediate is dissolved in an appropriate solvent.

-

An electrophilic fluorinating agent, such as Selectfluor®, is added.

-

The reaction is stirred at a controlled temperature until the starting material is consumed.

-

The reaction is quenched and the fluorinated product is isolated and purified.

Rationale: The synthesis of fluorinated piperidines often involves the use of modern electrophilic fluorinating agents on a suitable enolate or enamine precursor.

Step 3: Functional Group Manipulation and Reduction.

-

Depending on the starting precursor, the functional group at the 3-position may need to be converted to an ester.

-

This ester is then reduced to the primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

-

The reaction is carefully quenched, followed by workup and purification to yield the final product, this compound.

Rationale: The reduction of an ester to a primary alcohol is a standard and high-yielding transformation in organic synthesis.

Spectroscopic and Analytical Characterization (Predicted)

While specific data for this compound is not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds. Commercial suppliers like BLDpharm may provide actual spectra upon request. [2]

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | - Aromatic protons of the benzyl group (multiplet, ~7.2-7.4 ppm).- Singlet for the benzylic CH₂ (~3.5 ppm).- Signals for the piperidine ring protons, showing complex splitting patterns due to diastereotopicity and coupling with fluorine.- A doublet of doublets for the proton on the carbon bearing the fluorine atom.- Signals for the CH₂OH group. |

| ¹³C NMR | - Aromatic carbons of the benzyl group.- Benzylic carbon.- Piperidine ring carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.- Carbon of the CH₂OH group. |

| ¹⁹F NMR | - A single resonance, likely a multiplet, due to coupling with adjacent protons. |

| Mass Spec. | - Expected molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 223.29. |

| IR | - O-H stretching band for the alcohol (~3300-3400 cm⁻¹).- C-H stretching for aromatic and aliphatic groups.- C-F stretching band. |

| HPLC/LC-MS | - A primary peak indicating the purity of the compound, with retention time dependent on the specific method. |

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the safety data sheet for the structurally similar compound, [1-(4-Fluoro-benzyl)-piperidin-3-yl]-methanol hydrochloride, the following precautions are strongly advised. [4]

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [4]* Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4] * Wash skin thoroughly after handling. [4] * Use only in a well-ventilated area. [4] * Wear protective gloves, protective clothing, eye protection, and face protection. [4]* First Aid:

-

If on skin: Wash with plenty of soap and water. [4] * If inhaled: Remove person to fresh air and keep comfortable for breathing. [4] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] * In case of exposure or if you feel unwell, call a poison center or doctor. [4]* Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition. [4]

-

Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules.

-

Lead Optimization: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, and can also increase binding affinity to target proteins through favorable electrostatic interactions.

-

CNS Drug Discovery: The piperidine moiety is a common feature in many centrally acting agents. The physicochemical properties of this fluorinated derivative make it a candidate for developing novel therapeutics targeting the central nervous system.

-

Bioisosteric Replacement: The fluorinated hydroxymethylpiperidine core can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound represents a key building block for the advancement of modern medicinal chemistry. While detailed experimental data in the public domain is limited, this guide provides a solid foundation for its use in research and development by outlining its chemical properties, proposing a viable synthetic strategy, and summarizing crucial safety and handling information based on structurally related compounds. As with any chemical substance, all handling and experimental work should be conducted by qualified personnel in a properly equipped laboratory setting.

References

-

Tradeindia. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3. [Link]

Sources

(1-Benzyl-4-fluoropiperidin-3-YL)methanol molecular structure

An In-Depth Technical Guide to (1-Benzyl-4-fluoropiperidin-3-YL)methanol: Synthesis, Structure, and Potential Applications

Introduction: The Strategic Value of Fluorinated Piperidines

In the landscape of modern drug discovery, the piperidine ring is a ubiquitous scaffold, present in a significant percentage of FDA-approved small-molecule drugs. Its three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets. The introduction of fluorine into such scaffolds has become a powerful strategy to modulate key pharmacological properties.[5][6] Fluorine's high electronegativity and small size can enhance metabolic stability, binding affinity, and membrane permeability.[6] The combination of these two motifs in molecules like this compound creates a compound of significant interest for exploring new chemical space in drug development.

This guide provides a technical deep-dive into the molecular structure, a plausible stereoselective synthesis, methods for characterization, and the potential applications of this compound, aimed at professionals in pharmaceutical and chemical research.

Part 1: Molecular Structure and Stereochemical Considerations

The structure of this compound features a piperidine ring substituted at four positions. The benzyl group at the nitrogen (N1) is a common feature in CNS-active compounds, often influencing receptor affinity and pharmacokinetic profiles. The core of its chemical interest lies in the 3-methanol and 4-fluoro substitutions, which create two adjacent stereocenters (C3 and C4).

Diastereomers: cis and trans Isomers

The relative orientation of the fluorine atom and the hydroxymethyl group gives rise to two diastereomers:

-

cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on the same side of the piperidine ring.

-

trans-(1-Benzyl-4-fluoropiperidin-3-YL)methanol : The fluorine and hydroxymethyl groups are on opposite sides of the ring.

Each of these diastereomers exists as a pair of enantiomers ((3R,4S)-cis, (3S,4R)-cis, (3R,4R)-trans, and (3S,4S)-trans). The stereochemistry is critical as it dictates the three-dimensional shape of the molecule and, consequently, its interaction with chiral biological targets like enzymes and receptors.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents can occupy either axial or equatorial positions. For the cis and trans isomers, the conformational equilibrium will be influenced by the steric bulk of the substituents and electronic effects, such as hyperconjugation involving the C-F bond.[5] Understanding the preferred conformation is crucial for predicting biological activity.

Caption: Proposed synthetic pathway for cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol.

Detailed Proposed Experimental Protocol

Step 1: N-Benzylation of 3-Fluoro-5-(methoxycarbonyl)pyridine

-

To a solution of 3-fluoro-5-(methoxycarbonyl)pyridine (1.0 eq) in anhydrous acetonitrile (0.2 M), add benzyl bromide (1.1 eq).

-

Heat the mixture to 80°C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude pyridinium salt, which can be used in the next step without further purification. Causality: This step forms the pyridinium salt, activating the pyridine ring for subsequent reduction.

Step 2: Reduction to the Tetrahydropyridine

-

Dissolve the crude pyridinium salt from Step 1 in methanol (0.1 M) and cool the solution to -20°C in an ice-salt bath.

-

Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 0°C.

-

Stir the reaction mixture at 0°C for 2-3 hours.

-

Quench the reaction by the slow addition of water, followed by extraction with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel. Causality: The reduction with NaBH₄ is regioselective for the activated pyridinium ring, yielding the tetrahydropyridine intermediate. The low temperature helps control the reaction's exothermicity.

Step 3: Reduction of the Ester to the Alcohol

-

Dissolve the purified tetrahydropyridine from Step 2 in anhydrous tetrahydrofuran (THF) (0.1 M) and cool to 0°C under an inert atmosphere.

-

Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq, e.g., 1M in THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor for the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting suspension through celite, and wash the filter cake with THF.

-

Concentrate the filtrate and purify the residue by column chromatography to yield cis-(1-Benzyl-4-fluoropiperidin-3-YL)methanol. Causality: LiAlH₄ is a powerful reducing agent required to reduce the ester to the primary alcohol. The hydrogenation of the remaining double bond in the tetrahydropyridine ring often proceeds with cis-selectivity, directed by the existing substituents.

Part 3: Physicochemical Properties and Structural Elucidation

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₁₃H₁₈FNO | Calculated |

| Molecular Weight | 223.29 g/mol | Calculated |

| CAS Number | 1356338-80-1 | Supplier Data [1][2][3][4] |

| Appearance | Likely an oil or low-melting solid | Analogy to similar compounds [7] |

| Boiling Point | >300 °C (estimated) | Structure-based prediction |

| LogP | 2.5 ± 0.5 (estimated) | Structure-based prediction |

Predicted Spectroscopic Data for Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.50-4.80 (dm, 1H, JHF ≈ 48 Hz): Proton at C4, split by the adjacent fluorine (doublet of multiplets).

-

δ 3.50-3.70 (m, 2H): Methylene protons of the benzyl group (CH₂Ph).

-

δ 3.40-3.60 (m, 2H): Methylene protons of the hydroxymethyl group (CH₂OH).

-

δ 1.50-3.00 (m, 7H): Remaining piperidine ring protons (at C2, C3, C5, C6) and the hydroxyl proton.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 138-140 (s): Quaternary carbon of the benzyl group attached to nitrogen.

-

δ 128-130 (d, multiple signals): Aromatic carbons of the benzyl group.

-

δ 88-92 (d, JCF ≈ 170-180 Hz): Carbon at C4, showing a large one-bond coupling to fluorine.

-

δ 60-65 (t): Methylene carbon of the hydroxymethyl group.

-

δ 50-60 (multiple signals): Carbons of the piperidine ring and the benzylic methylene carbon.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

A single multiplet is expected, with its chemical shift and multiplicity depending on the cis/trans stereochemistry and the chair conformation.

-

-

Mass Spectrometry (ESI+):

-

m/z 224.1: [M+H]⁺ (calculated for C₁₃H₁₉FNO⁺).

-

m/z 91.1: [C₇H₇]⁺, the tropylium ion, a characteristic fragment from the benzyl group.

-

Part 4: Potential Applications in Drug Discovery

While no specific biological activity has been published for this compound, its structural motifs are present in compounds with known pharmacological effects, suggesting potential areas for investigation.

-

Central Nervous System (CNS) Agents: The N-benzylpiperidine scaffold is a well-established pharmacophore for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. [8][9]Derivatives of this class are explored for treating depression, anxiety, and other neurological disorders. The fluorine atom can modulate selectivity and metabolic stability.

-

Enzyme Inhibitors: The strategic placement of fluorine and hydroxyl groups can facilitate hydrogen bonding and dipole interactions within enzyme active sites. For example, related benzylpiperidine structures have been investigated as monoacylglycerol lipase (MAGL) inhibitors, with potential applications in treating neuroinflammation and pain. [8][9]* Fragment-Based Drug Discovery: As a small, three-dimensional molecule, it serves as an excellent fragment for screening campaigns to identify initial hits for various biological targets. [5]

Part 5: Standard Experimental Protocols

Protocol for HPLC Purity Analysis

This protocol is a general method for analyzing piperidine-containing compounds and should be optimized for this specific molecule.

-

System: Reversed-phase HPLC with UV detection.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the compound in methanol or the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Conclusion

This compound represents a molecule of high potential in medicinal chemistry, combining the privileged piperidine scaffold with the strategic introduction of fluorine. While detailed published data is currently sparse, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential exploration. The proposed synthetic route offers a clear path to obtaining this compound, and the predicted analytical data provides a benchmark for its structural verification. Further research into its biological activities is warranted and could lead to the discovery of novel therapeutic agents.

References

-

University of Münster. "Chemists develop new synthesis method for producing fluorinated piperidines." ScienceDaily, 23 January 2019. [Link]

-

Smal, V., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PubMed Central, 2022. [Link]

-

ResearchGate. Synthesis of free fluorinated piperidines. [Link]

-

ResearchGate. The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. [Link]

-

ChemBuyersGuide.com. Ivy Fine Chemicals. [Link]

-

ResearchGate. Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. [Link]

-

Hughes, D. L. "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry." PubMed, 2013. [Link]

-

TradeIndia. (1-benzyl-4-fluoropiperidin-3-yl) Methanol. [Link]

-

Di Stefano, M., et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors." Usiena Air, 2023. [Link]

-

Di Stefano, M., et al. "Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors." PubMed, 2024. [Link]

Sources

- 1. (1-benzyl-4-fluoropiperidin-3-yl) Methanol - 95% Purity, Cas No: 1356338-80-1, C13h18fnomolecular Weight: 223.3 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1356338-80-1|this compound|BLD Pharm [bldpharm.com]

- 4. 11065 | Sigma-Aldrich [sigmaaldrich.com]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. usiena-air.unisi.it [usiena-air.unisi.it]

- 9. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (1-Benzyl-4-fluoropiperidin-3-YL)methanol: A Technical Guide

Introduction: The Significance of (1-Benzyl-4-fluoropiperidin-3-YL)methanol in Medicinal Chemistry

The N-benzyl piperidine motif is a prevalent scaffold in a multitude of approved pharmaceuticals and clinical candidates, valued for its structural versatility and ability to engage in crucial cation-π interactions with biological targets. The introduction of a fluorine atom and a hydroxymethyl group to this core structure, as in this compound, offers medicinal chemists a powerful tool to modulate physicochemical properties such as basicity, lipophilicity, and metabolic stability. Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm the chemical identity, purity, and stereochemistry of this important synthetic intermediate.

This guide will explore the application of four cornerstone spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, ¹H and ¹³C NMR, along with 2D techniques, provide a detailed map of the proton and carbon environments.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 16-32

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR:

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024-4096

-

Spectral width: -10 to 220 ppm

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the benzyl, piperidine, and hydroxymethyl protons. The presence of the chiral centers at C3 and C4 will lead to complex splitting patterns for the piperidine ring protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~7.25-7.40 | m | 5H | Ar-H | A complex multiplet characteristic of the five protons of the monosubstituted benzene ring of the benzyl group. |

| ~4.50 | ddd (J ≈ 48, 8, 4 Hz) | 1H | H -4 | This proton is coupled to the fluorine atom on the same carbon, resulting in a large geminal ¹H-¹⁹F coupling constant. It will also show smaller couplings to the adjacent protons on C3 and C5. |

| ~3.50-3.70 | m | 2H | -CH₂OH | The diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet. |

| ~3.55 | s | 2H | Ar-CH₂-N | The benzylic protons typically appear as a singlet in simple benzylamines, but may show some broadening or splitting depending on the piperidine ring conformation. |

| ~2.00-3.00 | m | 6H | Piperidine ring protons | The protons on the piperidine ring (H-2, H-3, H-5, H-6) will exhibit complex multiplets due to geminal and vicinal couplings, as well as couplings to the fluorine atom. 2D NMR techniques such as COSY would be essential for definitive assignment. |

| ~1.80 | br s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. It can be confirmed by D₂O exchange. |

Diagram 1: Key ¹H NMR Correlations in this compound

Caption: Predicted COSY correlations for key protons.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | J(C,F) (Hz) | Assignment | Rationale and Key Insights |

| ~138 | - | Ar-C (quat.) | The quaternary carbon of the benzyl group attached to the methylene. |

| ~129 | - | Ar-C H | Aromatic carbons of the benzyl group. |

| ~128 | - | Ar-C H | Aromatic carbons of the benzyl group. |

| ~127 | - | Ar-C H | Aromatic carbons of the benzyl group. |

| ~90 | ~170 | C -4 | The carbon bearing the fluorine atom will show a large one-bond coupling constant and will be significantly shifted downfield. |

| ~63 | - | Ar-C H₂-N | The benzylic carbon. |

| ~62 | ~20 | -C H₂OH | The hydroxymethyl carbon will show a smaller three-bond coupling to the fluorine. |

| ~50-60 | - | C -2, C -6 | The piperidine carbons adjacent to the nitrogen. |

| ~40 | ~20 | C -3 | The carbon bearing the hydroxymethyl group will be coupled to the fluorine atom. |

| ~30 | ~20 | C -5 | This piperidine carbon will also exhibit a two-bond coupling to the fluorine. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.

Sample Preparation:

-

Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate can be added to promote ionization in positive ion mode.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation.

Mass Spectrum Data and Interpretation

The high-resolution mass spectrum will confirm the elemental composition of the molecule. The fragmentation pattern in the MS/MS spectrum will be characteristic of the N-benzylpiperidine structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Ion | Rationale for Formation |

| 224.1445 | [M+H]⁺ | The protonated molecular ion. The exact mass will confirm the elemental formula C₁₃H₁₉FNO⁺. |

| 206.1339 | [M+H - H₂O]⁺ | Loss of a water molecule from the hydroxymethyl group. |

| 193.1258 | [M+H - CH₂OH]⁺ | Cleavage of the hydroxymethyl group. |

| 91.0546 | [C₇H₇]⁺ | A prominent peak corresponding to the tropylium ion, characteristic of benzyl groups. |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Key fragmentation pathways for the title compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.

Experimental Protocol for IR Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

A small amount of the neat sample is placed directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

IR Spectrum Data and Interpretation

The IR spectrum will show characteristic absorption bands for the O-H, C-H, and C-F bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 | Broad | O-H stretch | The broadness is due to hydrogen bonding of the alcohol. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic of the benzyl group. |

| ~2930, 2850 | Strong | Aliphatic C-H stretch | From the piperidine and methylene groups. |

| ~1495, 1450 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |

| ~1100 | Strong | C-O stretch | The stretching vibration of the primary alcohol. |

| ~1050 | Strong | C-F stretch | A strong absorption band characteristic of the carbon-fluorine bond. |

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a definitive confirmation of its molecular structure. While experimental data for this specific compound is not widely available, the principles and predictive data presented in this guide offer a robust framework for its characterization. The interplay of the benzyl, fluoropiperidine, and hydroxymethyl moieties results in a unique spectroscopic fingerprint that is essential for ensuring the quality and identity of this valuable building block in pharmaceutical research and development.

References

-

PubChem. 1-Benzylpiperidine. National Center for Biotechnology Information. [Link]

-

Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. European Journal of Medicinal Chemistry, 263, 115916. [Link]

-

NIST. Benzyl alcohol. NIST Chemistry WebBook. [Link]

- Prelog, V., & Oppolzer, W. (1973). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Helvetica Chimica Acta, 56(5), 1779-1791.

An In-depth Technical Guide to [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Intermediate

[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol, a chiral piperidine derivative, holds a significant position in the landscape of pharmaceutical chemistry. Primarily recognized as a pivotal intermediate in the synthesis of the potent selective serotonin reuptake inhibitor (SSRI) Paroxetine, this compound's well-defined stereochemistry and versatile chemical nature make it a subject of considerable interest.[1] This guide provides a comprehensive technical overview of its properties, synthesis, and potential applications, offering a valuable resource for researchers engaged in medicinal chemistry and drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is fundamental to its effective utilization in synthesis and research. These properties dictate its behavior in various chemical environments and are crucial for process optimization and analytical characterization.

Table 1: Physicochemical Properties of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol

| Property | Value | Source(s) |

| CAS Number | 201855-60-9 | [1] |

| Molecular Formula | C₁₉H₂₂FNO | [1] |

| Molecular Weight | 299.38 g/mol | [1] |

| Appearance | Colorless Thick Oil | [2] |

| Boiling Point | 402.1°C at 760 mmHg | [1] |

| Flash Point | 197°C | [1] |

| Density | 1.139 g/cm³ | [1] |

| Solubility | Soluble in Dichloromethane, Methanol, Chloroform, and DMSO. | [1][2] |

| Storage | -20°C, under an inert atmosphere. | [1] |

The stereochemistry of this compound, specifically the (3S,4R) configuration, is a critical feature that has been unequivocally confirmed through advanced analytical techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Synthesis and Chemical Profile: Crafting a Crucial Building Block

The synthesis of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is a multi-step process that requires precise control over stereochemistry to yield the desired isomer. While various synthetic routes to the core piperidine structure exist, a common approach involves the strategic manipulation of precursor molecules to introduce the necessary functional groups and establish the correct spatial arrangement.

A general synthetic pathway often commences with the construction of a suitably substituted piperidine ring. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed in the final stages of the synthesis of the target active pharmaceutical ingredient. The introduction of the 4-fluorophenyl and hydroxymethyl groups at positions 4 and 3, respectively, with the specific trans configuration, is a key challenge in the synthesis.

Experimental Protocol: Illustrative Synthesis of a Related Piperidine Core

-

Mesylation: (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is treated with methanesulfonyl chloride to convert the hydroxyl group into a better leaving group, the mesylate.[2]

-

Carbamate Formation: The resulting mesityl derivative is then reacted with phenyl chloroformate in the presence of a base like triethylamine to form a carbamate.[2]

-

Hydrolysis: Finally, hydrolysis of the carbamate yields the desired piperidine-3-methanol derivative.[2]

The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final product is purified and characterized using techniques such as NMR and mass spectrometry.[2]

Diagram: Generalized Synthetic Pathway

Caption: Generalized workflow for the synthesis of the target intermediate.

Biological Activity and Mechanism of Action: A Precursor to Potency

The primary biological significance of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol lies in its role as a direct precursor to Paroxetine.[1] Paroxetine is a high-affinity inhibitor of the serotonin transporter (SERT), and its therapeutic efficacy in treating depression and other mood disorders stems from its ability to block the reuptake of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4]

While this intermediate is not the final active molecule, its structural features are integral to the pharmacological activity of Paroxetine. The 4-fluorophenyl and the piperidine core are crucial pharmacophoric elements that contribute to the high-affinity binding to SERT. The specific (3S,4R) stereochemistry is essential for optimal interaction with the transporter.

Currently, there is a lack of publicly available data on the intrinsic biological activity of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol itself. It is plausible that the presence of the bulky N-benzyl group significantly reduces its affinity for the serotonin transporter compared to the N-demethylated final drug, Paroxetine. However, its structural similarity to other biologically active piperidine derivatives suggests that it could serve as a valuable scaffold for the development of novel CNS-active agents targeting various receptors and transporters.[5][6]

Diagram: Relationship to Paroxetine's Mechanism of Action

Caption: The synthetic intermediate's role in producing the active drug, Paroxetine.

Safety and Handling: A Researcher's Responsibility

Given that [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is primarily used in a research and development setting, adherence to appropriate safety protocols is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, information can be extrapolated from structurally related compounds and general principles of laboratory safety.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1] The recommended storage temperature is -20°C under an inert atmosphere.[1]

For the non-benzylated analog, ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol, the following GHS hazard statements have been noted: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7] It is prudent to assume that the N-benzyl derivative may have a similar hazard profile.

Applications in Research and Drug Discovery: Beyond a Single Purpose

The principal application of [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol is as a key intermediate in the multi-step synthesis of Paroxetine. It also serves as a reference standard for Paroxetine Impurity H in quality control and analytical testing of the final drug product.[1]

Beyond this established role, the chiral piperidine scaffold of this molecule is a privileged structure in medicinal chemistry.[8] The stereochemically defined centers and the presence of functional groups that can be readily modified make it an attractive starting point for the design and synthesis of new chemical entities with potential therapeutic applications.

Researchers can utilize this compound as a molecular scaffold to explore structure-activity relationships (SAR) for various CNS targets, including other neurotransmitter transporters and receptors.[5][6] The 4-fluorophenyl and benzyl moieties can be systematically modified to probe the binding pockets of different biological targets, potentially leading to the discovery of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

-

Bhaskar H Zawareet al. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica, 2017, 9(7):91-93. [Link]

-

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | AMERICAN ELEMENTS. [Link]

-

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol hydrochloride - MySkinRecipes. [Link]

-

Cas 201855-60-9,trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | lookchem. [Link]

-

Paroxetine HCl Anhydrous EP Impurity H and Paroxetine HCl Anhydrous BP Impurity H and Anhydrous Paroxetine HCl EP Impurity H and N-Benzyl Paroxol | Allmpus. [Link]

-

((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol - Abound. [Link]

-

(3S,4R)-4-(4-Fluorophenyl)-1-methyl-3-piperidinemethanol - cognition pharmacueticals. [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air. [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Googleapis.com.

-

Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate. [Link]

- WO2001025202A1 - Process for the preparation of paroxetine intermediate - Google P

-

Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC - PubMed Central. [Link]

-

Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed. [Link]

-

The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. [Link]

-

Crystal Structure of Cas9 in Complex with Guide RNA and Target DNA - PMC - NIH. [Link]

-

Structural and functional insights into the bona fide catalytic state of Streptococcus pyogenes Cas9 HNH nuclease domain - NIH. [Link]

-

Comparison of the X-ray crystal structures of Cas9 in different states:... - ResearchGate. [Link]

-

(PDF) Structures of Cas9 Endonucleases Reveal RNA-Mediated Conformational Activation. [Link]

Sources

- 1. trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | 201855-60-9 | Benchchem [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Paroxetine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. benchchem.com [benchchem.com]

- 6. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol hydrochloride [myskinrecipes.com]

- 7. ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol | Sigma-Aldrich [sigmaaldrich.com]

- 8. thieme-connect.de [thieme-connect.de]

A Comprehensive Guide to the Structure Elucidation of Paroxetine Impurity H

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structure elucidation of Paroxetine Impurity H, a potential process-related impurity in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond rote protocols to explain the scientific rationale behind a multi-faceted, orthogonal analytical strategy. We will detail a systematic workflow, beginning with detection and isolation via High-Performance Liquid Chromatography (HPLC), followed by molecular formula determination using High-Resolution Mass Spectrometry (HRMS), and culminating in definitive structural confirmation through a suite of Nuclear Magnetic Resonance (NMR) spectroscopic techniques. The causality behind experimental choices, the establishment of self-validating protocols, and adherence to regulatory expectations are central pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The Imperative of Impurity Profiling

Paroxetine, chemically known as (3S,4R)-3-([(2H-1,3-benzodioxol-5-yl)oxy]methyl)-4-(4-fluorophenyl)piperidine, is a potent and widely prescribed antidepressant. In the landscape of pharmaceutical manufacturing, the quality, safety, and efficacy of an Active Pharmaceutical Ingredient (API) are paramount. Unwanted chemicals that arise during synthesis or degradation can have significant biological effects, making their identification and control a critical aspect of drug development.[1] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the reporting, identification, and qualification of impurities above specific thresholds.[2][3][4][5]

This guide focuses on a specific known potential impurity, Paroxetine EP Impurity H, which is identified as [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.[6] Understanding the structure of such an impurity is not merely a regulatory hurdle; it provides crucial insights into the manufacturing process, enabling chemists to modify synthetic routes to minimize its formation and ensure the final drug product's purity and safety.[7]

The Analytical Blueprint: An Orthogonal, Phased Approach

The Elucidation Workflow

The overall strategy involves a phased approach where the output of one stage informs the next, ensuring an efficient and conclusive investigation.

Caption: High-level workflow for impurity structure elucidation.

Phase 1: Chromatographic Detection and Isolation

The foundational step is to separate the impurity from the bulk API. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose due to its high resolving power and versatility.[8][9]

Rationale for Method Development

A stability-indicating HPLC method must be developed. The "causality" here is that the method must be proven to separate the API from all known impurities and potential degradation products. This ensures that the peak observed is a single, pure component. A reversed-phase C18 column is a common starting point for molecules like Paroxetine, balancing retention and peak shape. The mobile phase, typically a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve a resolution of >2 between the impurity peak and the main Paroxetine peak.

Experimental Protocol: Preparative HPLC for Impurity Isolation

Objective: To isolate milligram quantities of Impurity H for spectroscopic analysis.

-

Method Scaling: Scale up the analytical HPLC method to a preparative scale. This involves using a larger column (e.g., 20 mm internal diameter) and a higher flow rate.

-

Sample Preparation: Dissolve a large quantity of the Paroxetine API batch known to contain Impurity H in a suitable solvent at a high concentration.

-

Fraction Collection: Inject the sample onto the preparative HPLC system. Monitor the column effluent with a UV detector. Collect the fractions corresponding to the elution time of the Impurity H peak.

-

Purity Check: Analyze the collected fractions using the initial analytical HPLC method to confirm the purity of the isolated compound. Fractions with >98% purity are pooled.

-

Solvent Removal: Remove the HPLC mobile phase from the pooled fractions, typically using rotary evaporation or lyophilization, to yield the isolated impurity as a solid or oil.

Phase 2: Mass Spectrometry - Deciphering the Molecular Blueprint

With an isolated sample, mass spectrometry provides the first critical clues to the impurity's identity: its molecular weight and elemental composition.[10]

The Power of High-Resolution Mass Spectrometry (HRMS)

While standard LC-MS can provide a nominal mass, HRMS (e.g., using a Time-of-Flight or Orbitrap analyzer) is essential for structure elucidation.[11] It measures the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: LC-HRMS and MS/MS Analysis

Objective: To determine the elemental formula and gather structural information from fragmentation patterns.

-

Sample Infusion: Prepare a dilute solution of the isolated impurity in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the sample directly into the HRMS instrument equipped with an electrospray ionization (ESI) source.

-

Full Scan Analysis (MS1): Acquire data in positive ion mode. The ESI process will protonate the molecule, yielding an [M+H]⁺ ion. The high-accuracy mass of this ion is used to calculate the elemental formula.

-

Tandem MS Analysis (MS/MS): Select the [M+H]⁺ ion of Impurity H as the precursor ion. Subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides vital clues about the molecule's substructures.[12][13]

Data Presentation: Expected MS Data

| Compound | Formula | Calculated [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Fragment Interpretation |

| Paroxetine | C₁₉H₂₀FNO₃ | 330.1499 | 192.1182, 70.0651 | Cleavage of the ether linkage, piperidine ring fragment |

| Impurity H | C₁₉H₂₂FNO | 300.1758 | 209.1340, 91.0542 | Loss of the benzyl group, benzyl cation |

Phase 3: NMR Spectroscopy - The Definitive Structural Confirmation

Mass spectrometry proposes a formula and fragments, but only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map the atomic connectivity and stereochemistry of the molecule.[14][15][16][17] It is the cornerstone of structure elucidation.

Rationale for a Multi-Dimensional NMR Approach

A single ¹H NMR spectrum is insufficient. A suite of experiments is required for a self-validating structure:

-

¹H NMR: Identifies all unique proton environments and their neighboring protons (via splitting).

-

¹³C NMR: Identifies all unique carbon environments.

-

2D COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) couplings, revealing the spin systems and connectivity of proton-bearing fragments.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, linking the ¹H and ¹³C data.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire a full set of NMR data for unambiguous structure assignment.

-

Sample Preparation: Dissolve 5-10 mg of the isolated Impurity H in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

-

2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

-

2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment to establish one-bond ¹H-¹³C correlations.

Data Visualization: Key Structural Correlations

The connectivity within the piperidine ring and its substituents can be definitively established using COSY.

Caption: Key ¹H-¹H COSY correlations confirming Impurity H's connectivity.

Final Confirmation and Reporting

The final step involves synthesizing all the collected data into a coherent and irrefutable structural proof.

-

Data Integration: The elemental formula from HRMS (C₁₉H₂₂FNO) is confirmed by the NMR data (counting unique carbons and integrating proton signals). The fragmentation from MS/MS (loss of a benzyl group) is corroborated by the presence of a benzyl spin system in the ¹H NMR and a -CH₂- group adjacent to the nitrogen. The connectivity map from 2D NMR assembles the fragments into the final structure of [(3S,4R)-1-benzyl-4-(4-fluorophenyl) piperidin-3-yl] methanol.

-

Reference Standard Verification: The ultimate confirmation is achieved by comparing the HPLC retention time, MS fragmentation, and full NMR data of the isolated impurity against a certified reference standard of Paroxetine Impurity H.[18] A perfect match provides unequivocal proof of identity.

-

Documentation: This comprehensive data package forms the core of the documentation required for regulatory submissions, demonstrating a thorough understanding and control of impurities in the Paroxetine API.

By following this rigorous, multi-technique approach, grounded in scientific rationale, researchers can confidently and definitively elucidate the structure of Paroxetine Impurity H, ensuring compliance with global regulatory standards and contributing to the production of safer medicines.

References

-

Munigela, N., Babu, J. M., Yerramilli, A., Kolla, N. K., Krishnamurthy, V., & Mathad, V. V. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-662. [Link][19][20]

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho Laboratories Pvt. Ltd.[Link][14][17]

-

International Journal of Research in Pharmaceutical Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijrps.com. [Link][11]

-

Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass.[Link][8]

-

Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotechgate.[Link][10]

-

Toref. (n.d.). Analytical Methods for Profiling Impurities in Pharmaceuticals. Toref.[Link][7]

-

Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals. Toref.[Link][9]

-

RSC Publishing. (n.d.). Synthesis of the major metabolites of paroxetine. PubMed.[Link][21]

-

AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com.[Link][15]

-

Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Pharmachitchat.[Link][16]

-

Elsevier. (2023). Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis. PubMed.[Link][22]

-

LGC Standards. (n.d.). Paroxetine impurities: An overview. Amazon S3.[Link][23]

-

OAE Publishing Inc. (2025). Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. Water Emerging Contaminants & Nanoplastics.[Link][24]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. derpharmachemica.com.[Link][25]

-

Synchemia. (n.d.). Paroxetine EP Impurity H. Synchemia.[Link][6]

-

PharmTech. (2025). Setting Reporting, Identification and Qualification Thresholds for Impurities. pharmtech.com.[Link][2]

-

European Medicines Agency. (n.d.). Quality: impurities. ema.europa.eu.[Link][3]

-

Chemical & Pharmaceutical Bulletin. (n.d.). Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. jstage.jst.go.jp.[Link]

-

PubMed. (2002). High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma. PubMed.[Link][26]

-

University of Alberta. (n.d.). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. era.library.ualberta.ca.[Link][12]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy.[Link][4]

-

ResearchGate. (n.d.). Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS. ResearchGate.[Link][13]

-

European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. ema.europa.eu.[Link][5]

Sources

- 1. Impurities in Drug Substances and Products [usp.org]

- 2. Setting Reporting, Identification and Qualification Thresholds for Impurities – Pharma Stability [pharmastability.com]

- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 4. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. synchemia.com [synchemia.com]

- 7. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

- 8. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 9. toref-standards.com [toref-standards.com]

- 10. biotech-spain.com [biotech-spain.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]

- 13. researchgate.net [researchgate.net]

- 14. veeprho.com [veeprho.com]

- 15. azooptics.com [azooptics.com]

- 16. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 17. Nmr Spectroscopy In Pharmaceutical Analysis [portal.slcs.edu.in]

- 18. synthinkchemicals.com [synthinkchemicals.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of the major metabolites of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Photodegradation fate of different dissociation species of antidepressant paroxetine and the effects of metal ion Mg2+: Theoretical basis for direct and indirect photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 24. oaepublish.com [oaepublish.com]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. High-performance liquid chromatography-mass spectrometry method for the determination of paroxetine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Synthesis of Fluorinated Piperidine Scaffolds: An In-depth Technical Guide for Drug Discovery Professionals

Foreword: The Fluorine Advantage in Piperidine-Containing Drug Candidates

The piperidine motif is a cornerstone in medicinal chemistry, gracing the structures of numerous blockbuster drugs.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric groups to biological targets. However, the ever-present challenge in drug development is the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Herein lies the strategic importance of fluorine.

The introduction of fluorine into a piperidine scaffold can profoundly influence its physicochemical properties.[2] The high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a critical parameter that governs the molecule's ionization state at physiological pH, thereby impacting its solubility, permeability, and potential for off-target interactions, such as hERG channel binding.[3][4][5] Furthermore, the C-F bond can act as a "conformational lock," influencing the ring's geometry and the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for the target protein. The metabolic stability of the piperidine ring can also be improved by blocking sites susceptible to oxidative metabolism.[2]

This technical guide provides a comprehensive overview of the core synthetic strategies for accessing these valuable fluorinated piperidine scaffolds. We will delve into the mechanistic rationale behind various synthetic choices, present detailed experimental protocols for key reactions, and offer insights to guide researchers in this dynamic field.

I. Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of fluorinated piperidines can be broadly categorized into two main approaches: the de novo construction of the ring from fluorinated precursors and the late-stage fluorination of a pre-existing piperidine scaffold. Each strategy presents a unique set of advantages and challenges.

De Novo Synthesis via Hydrogenation of Fluoropyridines: A Robust and Versatile Approach

One of the most powerful and widely adopted methods for synthesizing fluorinated piperidines is the hydrogenation of readily available and often commercially available fluoropyridines.[6][7] This approach benefits from the aromatic stability of the starting material and allows for the stereocontrolled introduction of hydrogen atoms.

A robust and operationally simple method for the cis-selective hydrogenation of fluoropyridines utilizes a heterogeneous palladium catalyst, often in the presence of a Brønsted acid.[6][7][8][9] The acid is crucial for protonating the pyridine nitrogen, which facilitates the reduction and minimizes hydrodefluorination, a common side reaction.[7]

Mechanism Insight: The reaction proceeds via the adsorption of the fluoropyridinium ion onto the palladium surface, followed by the stepwise addition of hydrogen atoms to the same face of the ring, resulting in the cis-diastereomer. The choice of palladium catalyst (e.g., Pd/C, Pd(OH)₂/C) and the reaction conditions (e.g., solvent, pressure, temperature) can be optimized to achieve high yields and selectivities for a broad range of substrates.[7]

For accessing all-cis-(multi)fluorinated piperidines, a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has been developed.[1][10][11][12][13] This method employs a rhodium(I) complex and a borane reagent (e.g., pinacolborane) to first dearomatize the fluoropyridine, followed by hydrogenation of the resulting intermediate.[1][10]

Causality in Action: The initial dearomatization step is key to overcoming the high stability of the aromatic ring, making the subsequent hydrogenation more facile.[11][12][13] This strategy allows for the highly diastereoselective synthesis of a variety of substituted all-cis-(multi)fluorinated piperidines.[10]

| Method | Catalyst | Key Reagent | Stereoselectivity | Advantages | Limitations |

| Pd-Catalyzed Hydrogenation | Palladium (e.g., Pd/C, Pd(OH)₂/C) | Brønsted Acid (e.g., HCl) | cis-selective | Robust, operationally simple, tolerant to air and moisture.[6][7] | Can be substrate-dependent; potential for hydrodefluorination. |

| Rh-Catalyzed DAH | Rhodium(I) complex | Borane reagent (e.g., pinacolborane) | All-cis | Highly diastereoselective for multi-substituted systems.[10] | More sensitive to functional groups and moisture.[1] |

Late-Stage Fluorination: Introducing Fluorine at the Final Hour

Late-stage fluorination (LSF) is an attractive strategy as it allows for the diversification of complex molecules at a late step in the synthesis, enabling rapid exploration of structure-activity relationships (SAR).[14] This can be achieved through either electrophilic or nucleophilic fluorination of a pre-formed piperidine ring.

Electrophilic fluorination involves the reaction of an electron-rich piperidine derivative (e.g., an enamine or enolate) with an electrophilic fluorine source ("F+").[15][16] Reagents such as Selectfluor® are commonly employed for this purpose.[14][15][16][17]

Self-Validating System: The success of this approach hinges on the ability to generate the nucleophilic piperidine precursor regioselectively. The choice of the substrate and reaction conditions is critical to control the position of fluorination.

Nucleophilic fluorination involves the displacement of a leaving group on the piperidine ring with a nucleophilic fluoride source (e.g., KF, CsF, or TBAF).[17][18][19] This is a classic SN2-type reaction, and its efficiency is highly dependent on the nature of the leaving group and the steric environment around the reaction center. Deoxyfluorination of hydroxypiperidines using reagents like DAST is another common nucleophilic fluorination method.[18][19]

| Fluorinating Agent Type | Common Reagents | Typical Substrates | Key Considerations |

| Electrophilic | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)[17] | Enamines, enolates, electron-rich aromatic rings. | Regioselectivity, substrate reactivity. |

| Nucleophilic | KF, CsF, TBAF, DAST[18][19] | Alkyl halides, sulfonates, alcohols. | Leaving group ability, stereochemistry (inversion), steric hindrance. |

Synthesis from Fluorinated Building Blocks: A Convergent Strategy

This approach involves the use of readily available, small-molecule fluorinated building blocks that are incorporated into the piperidine scaffold through various synthetic transformations.[19][20] This strategy is particularly useful for accessing specific substitution patterns that may be difficult to achieve through other methods. Ring-closing metathesis (RCM) of fluorinated diene precursors is one such powerful technique.[21][22][23][24]

Field-Proven Insight: The advantage of this strategy lies in its convergent nature, often leading to shorter synthetic sequences and easier purification of the final products. The challenge, however, is the availability and cost of the fluorinated starting materials.

Asymmetric Synthesis: The Quest for Enantiopurity

For pharmaceutical applications, the synthesis of enantiomerically pure fluorinated piperidines is of paramount importance.[6][7] This can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis.[25][26][27] For instance, enantioenriched fluorinated piperidines can be accessed through the diastereoselective hydrogenation of a chiral oxazolidine-substituted pyridine precursor.[6][7]

II. Experimental Protocols: A Practical Guide

The following protocol is a representative example of the robust palladium-catalyzed hydrogenation of a fluoropyridine.

Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine

Objective: To synthesize 3-fluoropiperidine via the hydrogenation of 3-fluoropyridine using a palladium on carbon catalyst.

Materials:

-

3-Fluoropyridine

-